molecular formula C8H5FN2O2S2 B3140870 4-Fluorophenyl 1,2,3-thiadiazol-5-yl sulfone CAS No. 478048-34-9

4-Fluorophenyl 1,2,3-thiadiazol-5-yl sulfone

Cat. No.: B3140870
CAS No.: 478048-34-9
M. Wt: 244.3 g/mol
InChI Key: XGJQIWWVHMZFPG-UHFFFAOYSA-N
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Description

4-Fluorophenyl 1,2,3-thiadiazol-5-yl sulfone is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. It is characterized by the presence of a fluorophenyl group attached to a thiadiazole ring, which is further connected to a sulfone group. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines .

Properties

IUPAC Name

5-(4-fluorophenyl)sulfonylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2S2/c9-6-1-3-7(4-2-6)15(12,13)8-5-10-11-14-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJQIWWVHMZFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)C2=CN=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Fluorophenyl 1,2,3-thiadiazol-5-yl sulfone typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the thiadiazole ring. Once the ring is formed, the fluorophenyl group is introduced through a substitution reaction, followed by the addition of the sulfone group .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of catalysts to increase yield and reduce reaction times, as well as the implementation of continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

4-Fluorophenyl 1,2,3-thiadiazol-5-yl sulfone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones, depending on the reagents used.

    Reduction: Reduction reactions can convert the sulfone group to sulfides or other lower oxidation state sulfur compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Fluorophenyl 1,2,3-thiadiazol-5-yl sulfone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 1,2,3-thiadiazol-5-yl sulfone involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can disrupt various metabolic pathways, leading to antimicrobial effects. The compound’s sulfone group is particularly important in these interactions, as it can form strong hydrogen bonds with target molecules .

Comparison with Similar Compounds

When compared to similar compounds, 4-Fluorophenyl 1,2,3-thiadiazol-5-yl sulfone stands out due to its unique combination of a fluorophenyl group and a thiadiazole ring. Similar compounds include:

The presence of the fluorine atom in this compound enhances its stability and reactivity, making it a more versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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